molecular formula C20H32N4O5 B1681047 Solimastat CAS No. 226072-63-5

Solimastat

Cat. No.: B1681047
CAS No.: 226072-63-5
M. Wt: 408.5 g/mol
InChI Key: WORSVFBVUCBRIP-VNQPRFMTSA-N
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Description

BB-3644 is an oral, broad-spectrum matrix metalloproteinase inhibitor. It is structurally related to marimastat and BB-94, and is significantly more active in inhibiting the processing of cell-bound tumor necrosis factor-alpha. Matrix metalloproteinases are zinc-dependent proteinases involved in the degradation of the extracellular matrix, and they play a crucial role in tumor growth, invasion, and metastasis .

Preparation Methods

The synthesis of BB-3644 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

BB-3644 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert BB-3644 to its reduced forms.

    Substitution: It can undergo substitution reactions where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Mechanism of Action

BB-3644 exerts its effects by inhibiting matrix metalloproteinases, which are involved in the degradation of the extracellular matrix. By inhibiting these enzymes, BB-3644 reduces tumor cell invasion and metastasis. The molecular targets of BB-3644 include various matrix metalloproteinases, and it interferes with the pathways involved in tumor growth and metastasis .

Comparison with Similar Compounds

BB-3644 is structurally related to marimastat and BB-94. Compared to these compounds, BB-3644 is significantly more active in inhibiting the processing of cell-bound tumor necrosis factor-alpha. Other similar compounds include BB-2116 and BB-2514, which also inhibit matrix metalloproteinases but with different levels of efficacy and toxicity profiles .

Similar Compounds

  • Marimastat
  • BB-94
  • BB-2116
  • BB-2514

BB-3644 stands out due to its higher activity and favorable toxicity profile compared to marimastat .

Properties

CAS No.

226072-63-5

Molecular Formula

C20H32N4O5

Molecular Weight

408.5 g/mol

IUPAC Name

(2R,3S)-N-[(2S)-3,3-dimethyl-1-oxo-1-(pyridin-2-ylamino)butan-2-yl]-N'-hydroxy-3-methoxy-2-(2-methylpropyl)butanediamide

InChI

InChI=1S/C20H32N4O5/c1-12(2)11-13(15(29-6)18(26)24-28)17(25)23-16(20(3,4)5)19(27)22-14-9-7-8-10-21-14/h7-10,12-13,15-16,28H,11H2,1-6H3,(H,23,25)(H,24,26)(H,21,22,27)/t13-,15+,16-/m1/s1

InChI Key

WORSVFBVUCBRIP-VNQPRFMTSA-N

Isomeric SMILES

CC(C)C[C@H]([C@@H](C(=O)NO)OC)C(=O)N[C@H](C(=O)NC1=CC=CC=N1)C(C)(C)C

SMILES

CC(C)CC(C(C(=O)NO)OC)C(=O)NC(C(=O)NC1=CC=CC=N1)C(C)(C)C

Canonical SMILES

CC(C)CC(C(C(=O)NO)OC)C(=O)NC(C(=O)NC1=CC=CC=N1)C(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BB 3644
BB-3644
BB3644

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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